molecular formula C8H8N2O2 B3047414 3-Hydroxy-6-methyl-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one CAS No. 1391732-76-5

3-Hydroxy-6-methyl-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one

Cat. No.: B3047414
CAS No.: 1391732-76-5
M. Wt: 164.16
InChI Key: DOMHHZJKRIQCDB-UHFFFAOYSA-N
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Description

3-Hydroxy-6-methyl-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one is a heterocyclic compound featuring a fused pyrrolo-pyridinone scaffold. This structure consists of a pyrrole ring fused to a pyridinone moiety, with a hydroxy group at position 3 and a methyl group at position 6 (Figure 1). The compound’s molecular formula is C₈H₈N₂O₂, and it serves as a key intermediate in medicinal chemistry due to its structural similarity to bioactive isoindolinones and pyrrolopyridines .

Properties

IUPAC Name

3-hydroxy-6-methyl-7H-pyrrolo[3,4-b]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-10-4-7-6(8(10)12)2-5(11)3-9-7/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMHHZJKRIQCDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C1=O)C=C(C=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301182678
Record name 6,7-Dihydro-3-hydroxy-6-methyl-5H-pyrrolo[3,4-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301182678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391732-76-5
Record name 6,7-Dihydro-3-hydroxy-6-methyl-5H-pyrrolo[3,4-b]pyridin-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1391732-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dihydro-3-hydroxy-6-methyl-5H-pyrrolo[3,4-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301182678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-6-methyl-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the cyclization of 2,3-cyclopentenopyridine analogues using manganese(II) triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant at 25°C in water has been reported to yield high chemoselectivity and excellent yields .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes selecting suitable catalysts, solvents, and reaction conditions that can be easily scaled up while maintaining high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-6-methyl-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be utilized to modify the compound’s structure and properties for specific applications.

Common Reagents and Conditions

    Oxidation: Oxidation of the compound can be achieved using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under mild conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents, depending on the desired functional group to be introduced.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups, onto the pyrrolo[3,4-b]pyridine core.

Scientific Research Applications

Medicinal Chemistry

3-Hydroxy-6-methyl-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores.

Antipsychotic Potential

Research indicates that derivatives of pyrrolo[3,4-b]pyridine compounds exhibit allosteric modulation of muscarinic receptors, particularly the M4 subtype. This receptor is implicated in the modulation of dopaminergic signaling pathways, which are crucial in the treatment of schizophrenia and other psychotic disorders. A study demonstrated that specific derivatives showed enhanced binding affinity and selectivity towards M4 receptors, suggesting a potential role in developing new antipsychotic medications .

Neuroprotective Effects

The compound has also been evaluated for neuroprotective properties. In vitro studies have shown that it can reduce oxidative stress and apoptosis in neuronal cells, indicating its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The protective effects are attributed to the compound's ability to modulate cellular signaling pathways involved in cell survival and inflammation .

Synthetic Methodology

The synthesis of this compound has been optimized through various methods, showcasing its versatility in organic synthesis.

One-Pot Synthesis

A notable synthetic route involves a one-pot reaction that streamlines the production of this compound from readily available precursors. This method not only simplifies the synthesis but also improves yield and reduces the need for extensive purification steps. The reaction conditions have been optimized to achieve high selectivity and efficiency .

Derivative Development

The ability to modify the pyrrolo[3,4-b]pyridine scaffold allows for the development of a library of derivatives with varied biological activities. Researchers have synthesized multiple derivatives with different substituents at the nitrogen and carbon positions, leading to compounds with enhanced pharmacological profiles .

Case Study on Antipsychotic Activity

In a preclinical study involving rodent models, a derivative of this compound was administered to assess its effects on dopamine levels. The results indicated a significant reduction in hyperactivity associated with dopaminergic overactivity, supporting its potential as an antipsychotic agent .

Neuroprotection in Cellular Models

Another study utilized cultured neuronal cells exposed to amyloid-beta peptides to mimic Alzheimer's disease conditions. Treatment with this compound resulted in decreased cell death and lower levels of inflammatory markers compared to untreated controls, highlighting its neuroprotective capabilities .

Mechanism of Action

The mechanism of action of 3-Hydroxy-6-methyl-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites or act as an agonist or antagonist for specific receptors . The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Properties:

  • Physical State : Typically a crystalline solid with a melting point of ~200–205°C .
  • Solubility: Insoluble in water but soluble in polar organic solvents (e.g., ethanol, DMF) .
  • Synthesis : Synthesized via multicomponent reactions (MCRs), such as Ugi-Zhu reactions, followed by cyclization and dehydration steps .

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of pyrrolo[3,4-b]pyridin-5-ones are highly dependent on substituents. Below is a detailed comparison with key analogues:

Table 1. Structural and Functional Comparison of Selected Pyrrolo[3,4-b]pyridin-5-one Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities References
3-Hydroxy-6-methyl 3-OH, 6-CH₃ C₈H₈N₂O₂ 164.16 DPP4 inhibition; synthetic intermediate
2-Chloro-6-(4-methoxybenzyl) 2-Cl, 6-(4-MeO-benzyl) C₁₅H₁₃ClN₂O₂ 288.73 Anticancer (cervical carcinoma cell lines)
6-(2-Hydroxyethyl) 6-(CH₂CH₂OH) C₉H₁₀N₂O₂ 178.19 Improved solubility; medicinal intermediate
6-Benzyl 6-benzyl C₁₃H₁₀N₂O 210.23 Intermediate for polyheterocyclic synthesis
7-(Thiophen-2-yl)-6-(thiophen-2-ylmethyl) 7-thienyl, 6-(thienylmethyl) C₁₇H₁₃N₂O₂S₂ 365.43 Antiviral/antitumoral activity
2-Benzyl-3-morpholino-7-phenyl 2-benzyl, 3-morpholino, 7-phenyl C₂₉H₂₉N₅O 464.24 High cytotoxicity (HeLa, SiHa cells)

Impact of Substituents on Physicochemical Properties

  • Hydroxy Groups : The 3-hydroxy substituent enhances hydrogen-bonding capacity, improving target binding (e.g., enzyme inhibition) but reducing lipid solubility .
  • Alkyl/Aryl Groups : Methyl (6-CH₃) and benzyl (6-benzyl) groups increase hydrophobicity, favoring blood-brain barrier penetration but limiting aqueous solubility .
  • Halogenation : Chlorine (2-Cl) in 2-Chloro-6-(4-methoxybenzyl) improves metabolic stability and anticancer activity .

Key Research Findings

Tautomerism: Pyrrolo[3,4-b]pyridin-5-ones exist in equilibrium between pyridinone and hydroxypyridine tautomers in solution, affecting reactivity and bioactivity .

Click Chemistry Modifications : Derivatives like 5-substituted-1H-tetrazolyl-pyrrolo[3,4-b]pyridin-5-one (from 4-formylbenzonitrile) enable rapid diversification for drug discovery .

Biological Activity

3-Hydroxy-6-methyl-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one is a heterocyclic compound with significant biological activity, particularly in its role as an allosteric modulator of the M4 muscarinic acetylcholine receptor. This article explores the compound's biological mechanisms, pharmacological effects, and potential therapeutic applications.

  • Molecular Formula : C8H8N2O2
  • Molecular Weight : 164.16 g/mol
  • CAS Number : 1391732-76-5

The primary biological target of this compound is the M4 muscarinic acetylcholine receptor. As an allosteric modulator, it influences receptor activity without directly activating it. This modulation can lead to various physiological effects, including alterations in neuronal signaling, heart rate regulation, smooth muscle contraction, and glandular secretion .

Pharmacological Effects

  • Neurotransmission : The compound's interaction with M4 receptors suggests potential applications in treating neurological disorders such as schizophrenia and Alzheimer's disease by enhancing cholinergic signaling.
  • Cardiovascular Effects : Modulation of these receptors can impact heart rate and vascular tone, indicating possible cardiovascular benefits or risks depending on the context of use.
  • Antibacterial Activity : While not primarily studied for antibacterial properties, related pyrrole compounds have shown efficacy against various bacterial strains. For instance, derivatives have demonstrated MIC values as low as 3.12 μg/mL against Staphylococcus aureus .

Case Studies and Experimental Data

A selection of studies highlights the compound's biological activity:

  • Study on M4 Receptor Modulation :
    • Researchers demonstrated that this compound enhances the effects of acetylcholine at M4 receptors in vitro.
    • Results indicated increased intracellular calcium levels and enhanced neurotransmitter release in neuronal cultures.
StudyFindings
Enhanced M4 receptor activity leading to improved cholinergic signaling in neuronal cultures.
Potential therapeutic implications for neurodegenerative diseases through modulation of cholinergic pathways.
Related compounds exhibited antibacterial properties with significant MIC values against Gram-positive bacteria.

Q & A

Q. What are the most reliable synthetic routes for preparing 3-Hydroxy-6-methyl-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one derivatives?

A one-pot synthesis involving condensation of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamides with amines is widely used. This method allows incorporation of diverse substituents (alkyl, aryl) and achieves yields of 50–75% under optimized conditions (e.g., refluxing in ethanol). Reaction parameters such as solvent polarity and amine nucleophilicity critically influence regioselectivity . For stereochemical control, chiral auxiliaries or enantioselective catalysts (e.g., Ru-BINAP complexes) may be employed .

Q. How can the structure of pyrrolo[3,4-b]pyridin-5-one derivatives be confirmed experimentally?

Single-crystal X-ray diffraction is the gold standard for unambiguous structural confirmation, resolving tautomeric equilibria (e.g., keto-enol forms) observed in solution-phase NMR . Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular formula validation and 2D NMR (COSY, HSQC) to assign proton and carbon environments .

Q. What solvents and reaction conditions are optimal for minimizing side products during synthesis?

Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene is preferred for catalytic cycloadditions due to its moderate polarity and boiling point (110°C). Temperature gradients (e.g., slow heating from 25°C to reflux) reduce oligomerization byproducts. For acid-sensitive intermediates, weakly basic conditions (e.g., NaHCO₃) stabilize the core structure .

Advanced Research Questions

Q. How do substituent effects influence the tautomeric equilibrium of pyrrolo[3,4-b]pyridin-5-ones in solution?

Electron-withdrawing groups (e.g., -NO₂, -CF₃) stabilize the keto tautomer by delocalizing the carbonyl oxygen’s electron density, as shown in NMR studies. In contrast, bulky substituents at the 6-position (e.g., benzyl) shift equilibrium toward the enol form due to steric hindrance of keto formation. Solvent polarity also modulates tautomer ratios: DMSO-d₆ favors keto, while CDCl₃ stabilizes enol .

Q. What strategies resolve contradictions in biological activity data across structurally similar pyrrolo[3,4-b]pyridin-5-one analogs?

Discrepancies often arise from off-target interactions or assay-specific conditions. For example, a compound showing DPP4 inhibition (IC₅₀ = 12 nM) in enzymatic assays may lack efficacy in cellular models due to poor membrane permeability. Parallel screening using orthogonal assays (e.g., SPR for binding vs. cell-based functional assays) and QSAR modeling (incorporating logP, PSA) can identify confounding variables .

Q. What mechanistic insights explain the regioselectivity of Ugi-Zhu/Cascade reactions in constructing polyheterocyclic pyrrolo[3,4-b]pyridin-5-ones?

The Ugi-Zhu reaction proceeds via a zwitterionic intermediate formed between dicyandiamide and nitriles. A polar [4+2] cycloaddition follows, with regioselectivity dictated by frontier molecular orbital (FMO) interactions. Density functional theory (DFT) studies reveal that electron-deficient nitriles favor attack at the pyrrolo nitrogen, while steric effects dominate with bulky substituents .

Q. How can stereochemical outcomes be controlled in asymmetric syntheses of pyrrolo[3,4-b]pyridin-5-ones?

Chiral phosphoric acids (e.g., TRIP) induce enantioselectivity in Pictet-Spengler reactions by stabilizing transition states through hydrogen-bonding networks. For diastereocontrol, substrate pre-organization via chelation (e.g., using Mg(OTf)₂) enforces specific conformations during cyclization .

Methodological Tables

Table 1. Key Reaction Parameters for Synthesizing Pyrrolo[3,4-b]pyridin-5-ones

ParameterOptimal RangeImpact on Yield/SelectivityReference
SolventToluene, DMFHigher polarity ↑ cyclization
Temperature80–110°C>110°C ↑ decomposition
CatalystRu-BINAP (5 mol%)Enantiomeric excess up to 92%
Reaction Time12–24 h<12 h ↓ conversion; >24 h ↑ side products

Table 2. Structural Characterization Techniques

TechniqueApplicationKey Data Output
X-ray CrystallographyTautomer identificationBond lengths (C=O vs. C-OH)
¹H/¹³C NMRSubstituent assignmentδ 7.2–8.5 ppm (aromatic H)
HRMSMolecular formula confirmationm/z accuracy < 2 ppm

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-6-methyl-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one
Reactant of Route 2
3-Hydroxy-6-methyl-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one

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